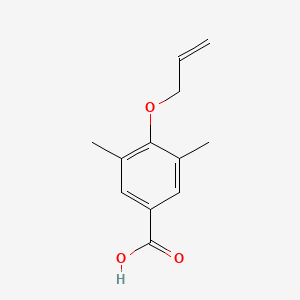

4-(Allyloxy)-3,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

7192-39-4 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3,5-dimethyl-4-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C12H14O3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H,13,14) |

InChI Key |

BJPBXFYIWSDQPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC=C)C)C(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Allyloxy 3,5 Dimethylbenzoic Acid

Foundational Synthetic Routes and Historical Development

The traditional syntheses of 4-(allyloxy)-3,5-dimethylbenzoic acid have primarily relied on two well-established chemical transformations: the etherification of a phenolic precursor and the oxidation of a benzaldehyde analogue. These methods have been foundational in the historical development of substituted benzoic acid derivatives.

Etherification of 4-Hydroxy-3,5-dimethylbenzoic acid Precursors

The most direct and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzoic acid with an allyl halide, typically allyl bromide, in the presence of a base. rsc.org

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the allyl halide in an SN2 reaction, displacing the halide and forming the desired allyl ether. masterorganicchemistry.com

A general laboratory procedure involves dissolving 4-hydroxy-3,5-dimethylbenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org A base, commonly anhydrous potassium carbonate (K2CO3), is added to the solution to facilitate the formation of the phenoxide. rsc.org The reaction mixture is then treated with allyl bromide and heated to a moderate temperature, typically around 60°C, for several hours to ensure the completion of the reaction. rsc.org

Reaction Scheme:

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Reagent/Condition | Role/Purpose | Typical Example |

| Starting Material | Phenolic precursor | 4-Hydroxy-3,5-dimethylbenzoic acid |

| Alkylating Agent | Source of the allyl group | Allyl bromide |

| Base | Deprotonates the phenol (B47542) | Anhydrous Potassium Carbonate (K2CO3) |

| Solvent | Dissolves reactants | Dimethylformamide (DMF) |

| Temperature | Affects reaction rate | 60°C |

| Reaction Time | Duration to completion | 3 hours |

Oxidative Pathways from Benzaldehyde Analogues

An alternative synthetic route to this compound involves the oxidation of a corresponding benzaldehyde derivative. This two-step pathway begins with the etherification of a hydroxybenzaldehyde, followed by the oxidation of the aldehyde functional group to a carboxylic acid.

The first step is the synthesis of 4-(allyloxy)-3,5-dimethylbenzaldehyde. This is achieved through a Williamson ether synthesis, analogous to the method described in section 2.1.1, but starting with 3,5-dimethyl-4-hydroxybenzaldehyde. This intermediate is then oxidized to the final product.

Various oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. Common laboratory-scale oxidants include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. In the case of 4-(allyloxy)-3,5-dimethylbenzaldehyde, the allyl group is susceptible to oxidation by strong oxidizing agents, so milder conditions are often preferred.

For instance, the oxidation can be carried out using a buffered solution of potassium permanganate or through the Tollens' test, which utilizes silver oxide. The reaction typically involves stirring the aldehyde with the oxidizing agent in a suitable solvent until the reaction is complete, as indicated by TLC or other analytical methods. The work-up procedure usually involves quenching any excess oxidant, followed by acidification to precipitate the carboxylic acid, which can then be collected by filtration and purified.

Advanced Synthetic Approaches and Reaction Optimization

In recent years, efforts have been made to develop more efficient, selective, and environmentally friendly methods for the synthesis of this compound. These advanced approaches focus on the use of catalysts and the application of green chemistry principles.

Catalytic Strategies in Ether Formation

Modern synthetic chemistry has seen the emergence of various catalytic systems to improve the efficiency and selectivity of etherification reactions. For the O-allylation of phenols, transition metal catalysts, such as those based on palladium and ruthenium, have shown significant promise. These catalysts can facilitate the reaction under milder conditions and with a broader substrate scope compared to the traditional Williamson ether synthesis.

Palladium-catalyzed allylation, for example, can proceed through a π-allyl palladium intermediate. This approach often allows for the use of less reactive allyl sources, such as allyl alcohols or allyl carbonates, which are more environmentally benign than allyl halides. Similarly, ruthenium complexes have been explored for the catalytic O-allylation of phenols. These catalytic methods can offer higher yields and improved selectivity, minimizing the formation of byproducts.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. This involves the use of safer solvents, the development of energy-efficient processes, and the minimization of waste.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of Williamson ether synthesis. unive.it The rapid and uniform heating provided by microwaves can reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. unive.it

Phase-Transfer Catalysis: To circumvent the need for polar aprotic solvents like DMF, which can be difficult to remove and are of environmental concern, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the allyl halide. This allows the reaction to be carried out in a biphasic system, often using more environmentally friendly solvents.

Use of Greener Solvents: Research into greener alternatives to traditional organic solvents is ongoing. Ionic liquids, which are salts that are liquid at or near room temperature, have been explored as reaction media for various organic transformations, including ether synthesis. distantreader.orgnih.gov Their low vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. nih.gov Surfactant-assisted synthesis in aqueous media has also been developed as a green methodology for Williamson synthesis. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Williamson Ether Synthesis | Well-established, reliable | Often requires harsh conditions, polar aprotic solvents |

| Oxidative Pathway | Utilizes different starting materials | Two-step process, potential for over-oxidation |

| Catalytic Approaches | Milder conditions, higher selectivity | Catalyst cost and removal can be an issue |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields | Requires specialized equipment |

| Phase-Transfer Catalysis | Avoids hazardous solvents, simplifies work-up | Catalyst may need to be removed from the product |

| Ionic Liquids | Low volatility, recyclable | Can be expensive, viscosity can be an issue |

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The isolation and purification of this compound and its synthetic intermediates are crucial steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the compound and the nature of the impurities.

Following the synthesis, the initial work-up typically involves removing the solvent by rotary evaporation. If the reaction was conducted in a solvent like DMF, it is often co-evaporated with a higher boiling point, immiscible solvent like toluene to ensure its complete removal. The resulting crude product is then subjected to further purification.

Extraction: The crude product can be dissolved in an organic solvent, such as ethyl acetate, and washed with an acidic solution (e.g., 1N HCl) to remove any basic impurities and unreacted phenoxide. rsc.org This is followed by washing with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities. rsc.org The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na2SO4), filtered, and the solvent is evaporated. rsc.org

Recrystallization: Recrystallization is a common and effective method for purifying solid compounds. The crude this compound can be dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Column Chromatography: For more challenging purifications or to separate the product from closely related byproducts, column chromatography is employed. rsc.org A silica gel column is typically used, and the compound is eluted with a suitable solvent system, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve its mobility on the silica gel. rsc.org The fractions containing the pure product are collected, combined, and the solvent is removed to yield the purified this compound.

The purity of the final product and intermediates can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chromatographic Separation Methods

Column chromatography is a widely utilized and effective method for the purification of this compound, particularly for separating it from non-polar impurities and other closely related aromatic compounds. The stationary phase of choice is typically silica gel, owing to its polarity and ability to interact with the carboxylic acid functional group.

A crucial aspect of the chromatographic purification of carboxylic acids is the composition of the mobile phase. To achieve efficient separation and prevent issues such as tailing or irreversible adsorption on the silica gel, it is common practice to acidify the eluent. The addition of a small amount of a weak acid, such as acetic acid, to the mobile phase suppresses the ionization of the carboxylic acid group of the target molecule. This protonated form is less polar and interacts more predictably with the silica stationary phase, resulting in better peak shape and improved separation.

While specific conditions for this compound are not extensively documented, a general procedure can be extrapolated from the purification of analogous compounds. A common mobile phase consists of a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate, to control the elution of the compound. The ratio of these solvents is optimized to achieve a desirable retention factor (Rf) on a thin-layer chromatography (TLC) plate before scaling up to a preparative column.

Table 1: Illustrative Parameters for Chromatographic Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate with 1% Acetic Acid |

| Gradient | Isocratic or gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of ethyl acetate. |

| Detection | UV visualization at 254 nm |

| Expected Outcome | Elution of less polar impurities first, followed by the purified this compound. |

Recrystallization Strategies

Recrystallization is a powerful technique for the purification of solid compounds and is particularly well-suited for this compound, which is expected to be a crystalline solid at room temperature. The success of this method hinges on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

For the parent compound, 3,5-dimethylbenzoic acid, recrystallization from alcohol has been reported to yield a product with high purity prepchem.com. This suggests that lower alcohols, such as ethanol (B145695) or methanol, could be suitable solvents for the recrystallization of this compound. A mixed solvent system, such as ethanol-water, may also be effective, where the compound is dissolved in the hot alcohol and water is added as an anti-solvent to induce crystallization upon cooling.

Another effective recrystallization strategy for carboxylic acids involves an acid-base extraction and precipitation approach. This method leverages the acidic nature of the carboxyl group. The crude this compound can be dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, to form the corresponding water-soluble sodium salt prepchem.comgoogle.com. Any non-acidic, organic-soluble impurities can then be removed by filtration or extraction with an immiscible organic solvent. The subsequent acidification of the aqueous solution with a mineral acid, like hydrochloric acid, will precipitate the purified this compound, which can then be collected by filtration, washed with cold water to remove any remaining salts, and dried prepchem.comgoogle.com.

Table 2: Potential Recrystallization Solvents and Strategies

| Strategy | Solvent/Reagents | Procedure |

| Single Solvent Recrystallization | Ethanol or Methanol | The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to induce the formation of crystals, which are subsequently collected by filtration. |

| Mixed Solvent Recrystallization | Ethanol/Water | The crude material is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then reheated to clarify and cooled slowly to promote crystallization. |

| Acid-Base Precipitation | 1. Aqueous NaOH or Na2CO3 2. Dilute HCl | The crude acid is dissolved in an aqueous base. The solution is filtered to remove insoluble impurities. The filtrate is then acidified to precipitate the pure acid, which is collected by filtration. |

Chemical Reactivity and Derivatization Pathways of 4 Allyloxy 3,5 Dimethylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, including esters and amides, or be reduced to an alcohol. These transformations are fundamental in organic synthesis for altering the polarity, steric profile, and biological activity of a molecule.

Esterification Reactions for Molecular Diversification

Esterification of 4-(allyloxy)-3,5-dimethylbenzoic acid can be achieved through several established methods, allowing for the introduction of various alkyl or aryl groups. The presence of two methyl groups ortho to the allyloxy group can introduce some steric hindrance, potentially influencing reaction conditions.

Common esterification strategies include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid, hydrochloric acid) at reflux temperatures. The reaction is reversible, and removal of water is typically required to drive the equilibrium towards the ester product.

Steglich Esterification: For milder conditions, coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) can be used. This reaction is often facilitated by a catalyst like 4-Dimethylaminopyridine (DMAP) and proceeds at or below room temperature. A general procedure for a similar substrate involves reacting the benzoic acid with an alcohol (1.1 equivalents), DMAP (0.1 equivalents), and DCC (1.1 equivalents) in a solvent like Tetrahydrofuran (THF). rsc.org

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt (e.g., using a base like potassium carbonate) followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) is another effective route to synthesize esters. nih.gov

| Esterification Method | Key Reagents | Typical Conditions | Product Example |

|---|---|---|---|

| Fischer-Speier | Alcohol (R-OH), Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol or with water removal | Methyl 4-(allyloxy)-3,5-dimethylbenzoate |

| Steglich | Alcohol (R-OH), DCC, DMAP | Anhydrous solvent (e.g., THF, DCM), 0°C to RT | 4-Nitrophenyl 4-(allyloxy)-3,5-dimethylbenzoate |

| Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), RT to 50°C | Benzyl 4-(allyloxy)-3,5-dimethylbenzoate |

Amidation Reactions and Amide Derivative Synthesis

The conversion of this compound to amides introduces a nitrogen-containing functional group, significantly altering its chemical properties. Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be "activated."

Standard amidation protocols involve:

Activation of the Carboxylic Acid: This is commonly achieved by converting the acid into a more reactive acyl derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an active ester.

Reaction with an Amine: The activated acyl derivative is then treated with a primary or secondary amine (or ammonia) to form the corresponding amide.

Modern coupling reagents can accomplish this transformation in a one-pot procedure. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides (e.g., DCC, EDC) are widely used. Lewis acids such as those based on titanium or zirconium have also been shown to catalyze the direct amidation of benzoic acids. rsc.orgnih.gov For example, TiCl₄ can mediate the condensation of benzoic acids and amines. nih.gov

| Amidation Strategy | Key Reagents | General Description | Product Example |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine (R-NH₂) | Two-step process via a highly reactive intermediate. | N-Benzyl-4-(allyloxy)-3,5-dimethylbenzamide |

| Peptide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU, DCC) | One-pot reaction under mild conditions. | 4-(Allyloxy)-N,N-diethyl-3,5-dimethylbenzamide |

| Lewis Acid Catalysis | Amine (R-NH₂), Catalyst (e.g., TiCl₄, ZrCl₄) | Direct condensation catalyzed by a metal complex. nih.gov | 4-(Allyloxy)-3,5-dimethyl-N-phenylbenzamide |

Reduction and Oxidation Reactions of the Carboxylic Acid Group

Reduction: The carboxylic acid moiety is relatively resistant to reduction but can be converted to the corresponding primary alcohol, (4-(allyloxy)-3,5-dimethylphenyl)methanol, using powerful reducing agents. chemistrysteps.com Standard reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough for this transformation.

Effective reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for reducing carboxylic acids. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or THF, followed by an aqueous workup. chemistrysteps.com

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another powerful reagent that chemoselectively reduces carboxylic acids to alcohols. researchgate.net

Catalytic Hydrosilylation: More recently, methods using earth-abundant metal catalysts, such as manganese complexes, with silanes (e.g., phenylsilane) have been developed for the mild reduction of aromatic carboxylic acids. nih.govacs.org

Oxidation: The carboxylic acid group represents a high oxidation state for the carbon atom. Consequently, it is generally inert to further oxidation under typical laboratory conditions. Reactions aimed at oxidizing other parts of the molecule can usually be performed without affecting the carboxylic acid group. The synthesis of the parent 3,5-dimethylbenzoic acid often involves the oxidation of mesitylene. google.comgoogle.com

Reactions of the Allyloxy Functional Group

The allyloxy group (-O-CH₂-CH=CH₂) contains a reactive alkene that can participate in pericyclic rearrangements and various addition reactions.

Pericyclic Rearrangements: The Claisen Rearrangement

The aromatic Claisen rearrangement is a powerful, thermally-induced intramolecular reaction for C-C bond formation. organic-chemistry.org When this compound is heated, it undergoes a acs.orgacs.org-sigmatropic rearrangement.

The mechanism proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org The allyl group migrates from the phenolic oxygen to one of the ortho positions of the benzene (B151609) ring. In this specific molecule, the two ortho positions (C2 and C6) are equivalent and unsubstituted. The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol (B47542) ring. libretexts.orglibretexts.org The final product is 2-allyl-4-hydroxy-3,5-dimethylbenzoic acid . This reaction is highly regioselective, yielding the ortho-substituted product.

Addition Reactions to the Alkene Moiety

The double bond within the allyl group is susceptible to electrophilic addition reactions, a characteristic feature of alkenes. unacademy.combyjus.com These reactions allow for extensive functionalization of the side chain without altering the aromatic core or the carboxylic acid group.

Key addition reactions include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) will reduce the double bond to a single bond, converting the allyloxy group to a propyloxy group.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide, yielding 4-((2,3-dihalopropyl)oxy)-3,5-dimethylbenzoic acid.

Hydrohalogenation: The reaction with hydrogen halides (HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (CH₂) and the halide adds to the more substituted secondary carbon (CH), forming a 4-((2-halopropyl)oxy) derivative. byjus.comlibretexts.org

Hydration: The addition of water can be achieved under acidic conditions (following Markovnikov's rule to give a secondary alcohol) or via a two-step hydroboration-oxidation sequence (anti-Markovnikov addition to yield a primary alcohol).

Epoxidation: Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide, forming 3,5-dimethyl-4-(oxiran-2-ylmethoxy)benzoic acid.

| Reaction Type | Reagents | Functional Group Transformation | Product Structure |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkene → Alkane | 4-(Propyloxy)-3,5-dimethylbenzoic acid |

| Bromination | Br₂ | Alkene → Vicinal Dibromide | 4-((2,3-Dibromopropyl)oxy)-3,5-dimethylbenzoic acid |

| Hydrobromination | HBr | Alkene → Alkyl Bromide (Markovnikov) | 4-((2-Bromopropyl)oxy)-3,5-dimethylbenzoic acid |

| Epoxidation | m-CPBA | Alkene → Epoxide | 3,5-Dimethyl-4-(oxiran-2-ylmethoxy)benzoic acid |

Radical Polymerization Initiations and Mechanisms

The radical polymerization of allyl compounds, including allyl ethers like this compound, is mechanistically distinct from that of typical vinyl monomers. While free-radical addition across the double bond is possible, allyl monomers are known to polymerize at a slower rate and typically yield polymers with low molecular weights. researchgate.nettandfonline.com This is primarily due to a competing process known as degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position (the methylene (B1212753) group adjacent to the ether oxygen and the double bond). researchgate.nettandfonline.com

This chain transfer event generates a resonance-stabilized allylic radical. This new radical is generally less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain and limiting the growth of the polymer. researchgate.net

Recent studies, however, have proposed an alternative mechanism for the photopolymerization of allyl ethers, termed radical-mediated cyclization (RMC). nih.gov This process involves the following steps:

Hydrogen Abstraction: A photoinitiator-generated radical abstracts an allylic hydrogen from the methylene group of the allyl ether, creating a resonance-stabilized allyl ether radical.

Cyclization: This radical then reacts with the double bond of a second molecule of the allyl ether, leading to the formation of a five-membered cyclopentane-like ring radical.

Chain Propagation: The resulting cyclopentane (B165970) ring radical can then abstract an allylic hydrogen from a third monomer molecule, regenerating the allyl ether radical and propagating the chain.

Cycloaddition Reactions

The allyl group in this compound can participate in various cycloaddition reactions, providing pathways to construct cyclic structures. The electron-rich nature of the double bond in the allyl ether allows it to react with suitable dienes or dipolarophiles.

[2+2] Cycloaddition: Allyl ethers have been shown to undergo [2+2] cycloaddition reactions. For instance, the reaction of allyl ethers with dichloroketene, generated in situ, yields 2,2-dichlorocyclobutanone derivatives. tubitak.gov.trtubitak.gov.tr This type of reaction is a powerful tool for the synthesis of four-membered rings. While the reaction is symmetry-forbidden as a concerted thermal process according to Woodward-Hoffmann rules, it often proceeds through a stepwise mechanism involving zwitterionic or biradical intermediates, particularly when one of the components is highly polarized. acs.org

[3+2] Cycloaddition: The allyl double bond can also act as a 2π component in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. These reactions involve 1,3-dipoles such as nitrile oxides or oxyallyl cations. acs.orgnih.gov The reaction of chiral allyl ethers with nitrile oxides, for example, can proceed with a high degree of stereoselectivity, offering a route to isoxazoline-containing derivatives. acs.org Oxyallyl cations, generated from various precursors, can also react with the allyl group to form five-membered carbocycles. nih.gov

Diels-Alder Reaction ([4+2] Cycloaddition): Although less common for simple allyl ethers as the dienophile, the allyl group can in principle participate in Diels-Alder reactions with electron-rich dienes, particularly when activated by a Lewis acid or under high pressure. The reactivity would be influenced by the steric hindrance and electronic properties of the substituents on the allyl group.

| Cycloaddition Type | Reactant Partner | Resulting Structure |

| [2+2] | Dichloroketene | 2,2-Dichlorocyclobutanone derivative |

| [3+2] | Nitrile Oxides | Isoxazoline derivative |

| [3+2] | Oxyallyl Cations | Five-membered carbocycle |

| [4+2] | Dienes | Cyclohexene derivative |

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Core

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the allyloxy group and two methyl groups. byjus.commsu.edu The directing influence of these substituents determines the position of incoming electrophiles.

The allyloxy group is a strong activating group and an ortho, para-director due to the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance. byjus.com The two methyl groups are weaker activating groups and are also ortho, para-directors through an inductive effect and hyperconjugation.

In this specific molecule, the directing effects of the substituents are as follows:

The allyloxy group at position 4 directs incoming electrophiles to positions 3 and 5.

The methyl group at position 3 directs to positions 2, 4, and 6.

The methyl group at position 5 directs to positions 1, 4, and 6.

The positions ortho to the powerful allyloxy group (positions 3 and 5) are already occupied by methyl groups. The para position relative to the methyl groups is occupied by the allyloxy group or the carboxylic acid. Therefore, the most likely positions for electrophilic attack are positions 2 and 6, which are ortho to the methyl groups and meta to the allyloxy group.

Typical electrophilic aromatic substitution reactions that could be performed include:

Halogenation: Introduction of bromine or chlorine, likely at the 2 and 6 positions.

Nitration: Introduction of a nitro group.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though the presence of the deactivating carboxyl group can sometimes inhibit these reactions.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. organic-chemistry.orgfrontiersin.org The functional groups present in this compound offer potential handles for its inclusion in MCRs.

The carboxylic acid function can participate in isocyanide-based MCRs like the Ugi or Passerini reactions, typically after conversion to a more reactive derivative or under specific catalytic conditions. For example, the Petasis borono-Mannich reaction is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid that can be compatible with carboxylic acid groups. nih.gov

The allyl group can also be a reactive component. For instance, zirconium-mediated multicomponent coupling reactions of alkynes, aldehydes, and aryl iodides can lead to the formation of arylated allylic alcohols. rsc.org

A significant cascade transformation for aryl allyl ethers is the Claisen rearrangement . organic-chemistry.org This is a thermally-induced acs.orgacs.org-sigmatropic rearrangement. For this compound, heating would likely induce the migration of the allyl group from the ether oxygen to one of the ortho positions (C3 or C5). youtube.comscirp.org However, since these positions are already substituted with methyl groups, a subsequent Cope rearrangement could potentially move the allyl group to the para position (relative to the newly formed hydroxyl group), though this is sterically hindered. The more likely outcome of a Claisen rearrangement on this specific substrate would be the formation of 4-hydroxy-3,5-dimethyl-2-allylbenzoic acid, following migration to the unsubstituted C2 position, followed by tautomerization to regain aromaticity. organic-chemistry.orgyoutube.com Lewis acids can also catalyze Claisen and related tubitak.gov.tracs.org-rearrangements, sometimes altering the regioselectivity. nih.gov

Functional Group Interconversions and Advanced Derivatization Chemistry

The functional groups of this compound can be readily converted into a variety of other functionalities, allowing for advanced derivatization. fiveable.meorganic-chemistry.org

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents.

Amide Formation: Reaction with amines, often mediated by coupling reagents (like DCC or EDC), yields amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions or through specific synthetic routes, such as photo-fluorodecarboxylation. organic-chemistry.org

Reactions of the Allyl Ether Group:

Cleavage: The allyl ether can be cleaved to reveal the parent phenol, 4-hydroxy-3,5-dimethylbenzoic acid. nih.govnih.govsielc.com This deprotection can be achieved using various reagents, including palladium catalysts, rhodium catalysts, or strong bases like tert-butyllithium. organic-chemistry.org

Isomerization: The double bond of the allyl group can be isomerized to the thermodynamically more stable internal position, forming a prop-1-enyl ether. This is often accomplished with transition metal catalysts or strong bases. The resulting enol ether is labile and can be easily hydrolyzed to the corresponding phenol and propanal. organic-chemistry.org

Oxidation: The double bond can be oxidized to form a diol using reagents like osmium tetroxide, or cleaved entirely via ozonolysis to yield an aldehyde.

Epoxidation: The olefin can be converted to an epoxide using peroxy acids like m-CPBA. imperial.ac.uk

| Functional Group | Transformation | Reagents | Product Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |

| Allyl Ether | Cleavage | Pd(PPh₃)₄, PMHS, ZnCl₂ | Phenol |

| Allyl Ether | Isomerization | KOtBu or Rh catalyst | Enol Ether |

| Allyl Ether | Dihydroxylation | OsO₄, NMO | Diol |

| Allyl Ether | Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde |

These interconversions allow this compound to serve as a versatile building block for the synthesis of more complex molecules.

Spectroscopic and Crystallographic Characterization Methodologies for 4 Allyloxy 3,5 Dimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(allyloxy)-3,5-dimethylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for complete spectral assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the different types of protons present.

The spectrum for the parent compound, 3,5-dimethylbenzoic acid, shows characteristic signals for the aromatic protons and the methyl groups. chegg.comnih.gov The addition of the allyloxy group introduces new signals and influences the chemical shifts of the existing protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm), a feature that is often concentration-dependent and may be exchanged with D₂O. chegg.com

The key proton signals for this compound can be predicted as follows:

Aromatic Protons (Ar-H): The two equivalent protons on the benzene (B151609) ring (at C2 and C6) are expected to appear as a single singlet, typically in the range of δ 7.5-8.0 ppm.

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at C3 and C5 will produce a sharp singlet, generally found around δ 2.3 ppm. rsc.org

Allyloxy Protons (-O-CH₂-CH=CH₂): This group gives rise to a characteristic set of signals:

A doublet for the two protons of the -OCH₂- group (δ ~4.5-4.7 ppm).

A multiplet for the single proton of the -CH= group (δ ~5.9-6.1 ppm).

Two distinct signals (doublet of doublets) for the two terminal vinyl protons (=CH₂), typically appearing between δ 5.2 and 5.5 ppm, due to their different magnetic environments (cis and trans to the rest of the chain).

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 7.5 - 8.0 | Singlet | 2H |

| Allyl (-CH=) | 5.9 - 6.1 | Multiplet | 1H |

| Allyl (=CH₂) | 5.2 - 5.5 | Doublet of Doublets | 2H |

| Allyl (-OCH₂) | 4.5 - 4.7 | Doublet | 2H |

| Methyl (-CH₃) | ~ 2.3 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, symmetry in the benzene ring means that some carbon atoms are chemically equivalent, reducing the total number of signals.

Based on data from related compounds like 4-hydroxy-3,5-dimethylbenzoic acid and 3,5-dimethylbenzoic acid, the chemical shifts can be reliably predicted. chemicalbook.comchemicalbook.com

The expected signals in the proton-decoupled ¹³C NMR spectrum are:

Carboxylic Carbon (-COOH): This carbon is deshielded and appears at a low field, typically around δ 167-172 ppm.

Aromatic Carbons (Ar-C):

The carbon attached to the carboxyl group (C1) would be around δ 129-131 ppm.

The two equivalent carbons bearing the methyl groups (C3 and C5) are expected near δ 138-140 ppm.

The carbon atom attached to the allyloxy group (C4) would be significantly deshielded, appearing in the δ 155-160 ppm region.

The two equivalent aromatic carbons (C2 and C6) would resonate around δ 128-130 ppm.

Allyloxy Carbons (-O-CH₂-CH=CH₂):

The -OCH₂- carbon is expected around δ 69-71 ppm.

The internal alkene carbon (-CH=) would appear near δ 132-134 ppm.

The terminal alkene carbon (=CH₂) is expected around δ 117-119 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the high-field region, around δ 20-22 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 167 - 172 |

| Aromatic (C4, attached to -Oallyl) | 155 - 160 |

| Aromatic (C3, C5, attached to -CH₃) | 138 - 140 |

| Allyl (-CH=) | 132 - 134 |

| Aromatic (C1, attached to -COOH) | 129 - 131 |

| Aromatic (C2, C6) | 128 - 130 |

| Allyl (=CH₂) | 117 - 119 |

| Allyl (-OCH₂) | 69 - 71 |

| Methyl (-CH₃) | 20 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show strong correlations between the protons within the allyl group (-OCH₂-CH=CH₂), confirming their connectivity. No correlations would be seen for the singlet aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (e.g., Ar-H, -CH₃, -OCH₂, -CH=, =CH₂) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the aromatic protons (H2/H6) to the carboxylic carbon (C=O) and the carbons of the methyl groups (C3/C5). It would also show correlations from the -OCH₂- protons to the aromatic C4 carbon, confirming the position of the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally fragile molecules like carboxylic acids. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound (C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ), the following ions would be expected in a high-resolution ESI-MS spectrum:

Positive Ion Mode: The primary ion would be the protonated molecule [M+H]⁺ at m/z 207.1016. Adducts with sodium [M+Na]⁺ (m/z 229.0835) or potassium [M+K]⁺ (m/z 245.0574) are also commonly observed.

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 205.0870 would be the base peak.

Further fragmentation (MS/MS) of the molecular ion can provide structural confirmation. A characteristic fragmentation pathway would involve the loss of the allyl group (C₃H₅, 41.04 Da), leading to a fragment corresponding to 4-hydroxy-3,5-dimethylbenzoic acid.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ias.ac.inbohrium.com It is highly effective for identifying the functional groups present in a compound. The spectra of benzoic acid and its derivatives are well-characterized. researchgate.netdocbrown.infocore.ac.uk

The key vibrational bands for this compound are:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.infoimperial.edu

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). quora.com Aliphatic C-H stretches from the methyl and allyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch: A very strong and sharp absorption in the IR spectrum between 1680 and 1710 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. docbrown.infoimperial.eduresearchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1610 cm⁻¹ region. quora.comresearchgate.net The C=C stretch of the allyl group typically appears around 1645 cm⁻¹.

C-O Stretches: Two C-O stretching vibrations are expected. The C-O stretch of the carboxylic acid group is found in the 1210-1320 cm⁻¹ region. docbrown.info The aryl-alkyl ether C-O stretch will show a strong band around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

O-H Bend: An out-of-plane O-H bending vibration for the carboxylic acid can be seen as a broad band around 920-960 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -COOH | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3030 - 3080 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |

| -COOH | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Allyl C=C | C=C Stretch | ~ 1645 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1610 | Medium-Strong |

| -COOH | C-O Stretch | 1210 - 1320 | Strong |

| Aryl Ether | Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| -COOH | O-H Bend (Out-of-plane) | 920 - 960 | Medium, Broad |

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C=C bond of the allyl group would be expected to show strong signals in the Raman spectrum. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly documented, the analysis of analogous structures provides insight into the expected molecular geometry and packing. For instance, the crystal structure of a related compound, methyl 3,5-dimethylbenzoate, reveals key structural features that are likely to be shared. In the crystal structure of methyl 3,5-dimethylbenzoate, the molecules are arranged in layers, with interactions such as C—H⋯O=C bonds linking the molecules within these layers. nih.gov

Another relevant example is anisic acid (p-methoxybenzoic acid), which, like this compound, is a para-alkoxy substituted benzoic acid. In the solid state, anisic acid molecules form hydrogen-bonded dimers, a common motif for carboxylic acids. rsc.org The crystal structure of anisic acid is monoclinic with the space group P21/a. rsc.org Such detailed information is crucial for understanding intermolecular interactions that govern the physical properties of the solid.

To illustrate the type of data obtained from a crystallographic study, the following table presents hypothetical crystallographic data for a derivative, based on common findings for similar organic molecules.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

This table contains hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For aromatic carboxylic acids like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the benzene ring and the carboxyl group. The substitution pattern on the benzene ring significantly influences the absorption maxima (λmax) and the molar absorptivity (ε).

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, the behavior of benzoic acid in various solvents provides a foundational understanding. For example, benzoic acid in ethanol (B145695) exhibits a maximum absorption wavelength (λmax) at 225 nm. dergipark.org.tr The allyloxy and dimethyl substituents on the target molecule are expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band due to their electron-donating effects.

The electronic transitions in benzoic acid derivatives are influenced by the solvent polarity. A study on benzoic acid showed that the maximum absorption wavelength varies with the solvent, being 225 nm in ethanol and n-propyl alcohol, 235 nm in iso-propyl alcohol, and 280 nm in benzene. dergipark.org.tr This solvatochromism arises from differential stabilization of the ground and excited states by the solvent.

Below is a data table illustrating typical UV-Vis absorption data for benzoic acid in different solvents, which serves as a reference for understanding the potential spectroscopic properties of its derivatives.

| Solvent | λmax (nm) |

| Ethyl alcohol | 225 |

| n-propyl alcohol | 225 |

| iso-propyl alcohol | 235 |

| Benzene | 280 |

| N,N-dimethylformamide | 270 |

Data sourced from a study on the dissociation properties of benzoic acid. dergipark.org.tr

Computational and Theoretical Investigations of 4 Allyloxy 3,5 Dimethylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of 4-(allyloxy)-3,5-dimethylbenzoic acid. These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about the molecule's orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties.

For this compound, DFT studies would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The optimized geometry provides information on bond lengths, bond angles, and dihedral angles.

The presence of the allyloxy group, with its flexible C-O-C linkage, and the carboxylic acid group, which can rotate, suggests that multiple low-energy conformations may exist. DFT calculations can help identify these different conformers and determine their relative stabilities.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C=O bond length (carboxylic acid) | ~1.22 Å |

| C-O bond length (carboxylic acid) | ~1.35 Å |

| O-H bond length (carboxylic acid) | ~0.97 Å |

| C-O bond length (allyloxy ether) | ~1.37 Å |

| C=C bond length (allyl group) | ~1.34 Å |

| C-C bond length (aromatic ring) | ~1.40 Å |

| C-C-C bond angle (aromatic ring) | ~120° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups as predicted by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the allyloxy group, as these are the most electron-donating parts of the molecule. The LUMO is likely to be centered on the carboxylic acid group, particularly the C=O bond, which is the most electron-accepting region.

A small HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is valuable for predicting how the molecule might behave in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical energy values, representative of what might be expected for a molecule of this type. The actual values would be determined through specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape.

For this compound, MD simulations would be particularly useful for analyzing its conformational flexibility. The key areas of flexibility are the rotation around the C-O bond of the ether linkage in the allyloxy group and the rotation of the carboxylic acid group. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, QSPR models could be used to predict a variety of non-biological attributes, such as boiling point, solubility, and vapor pressure. The first step in QSPR modeling is to calculate a range of molecular descriptors for the molecule. These descriptors can be simple, such as molecular weight, or more complex, such as topological indices or quantum chemical parameters.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the property of interest. Such models, once validated, can provide rapid and cost-effective predictions of chemical properties.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For this compound, computational methods could be used to study a variety of reactions. For example, the reactivity of the allyl group, such as in addition reactions or rearrangements, could be investigated. Similarly, the reactions of the carboxylic acid group, such as esterification or decarboxylation, could be modeled.

These studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. The calculated activation energies can then be used to predict the reaction rates and to understand how different factors, such as catalysts or solvent effects, might influence the reaction. mdpi.com

Applications in Materials Science and Advanced Chemical Systems Utilizing 4 Allyloxy 3,5 Dimethylbenzoic Acid

Role as a Monomer in Polymer Synthesis

4-(Allyloxy)-3,5-dimethylbenzoic acid is a molecule with significant potential as a monomer in the synthesis of advanced polymers. Its utility stems from the presence of two key functional groups: the carboxylic acid and the allyl ether. The allyl group, with its reactive double bond, is particularly amenable to various polymerization techniques, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), and thiol-ene reactions. The rigid aromatic core and the dimethyl substituents also impart specific properties to the resulting polymers, such as thermal stability and defined stereochemistry.

Development of Specialty Polymers

The unique structure of this compound makes it a valuable building block for a range of specialty polymers. The presence of the allyl group allows for its incorporation into polymer chains, while the carboxylic acid group can be used for post-polymerization modification or to introduce specific functionalities. For instance, polymers and copolymers can be synthesized that have applications in coatings, adhesives, and advanced composites. The bulky, substituted aromatic ring can enhance the thermal stability and mechanical properties of the resulting polymer.

Research into related allyloxy compounds has shown that they can be polymerized to create materials with tailored refractive indices and low dielectric constants, properties that are highly sought after in the electronics and photonics industries. While direct research on polymers derived exclusively from this compound is not extensively documented, the principles of polymer chemistry suggest its suitability for creating materials with a unique combination of properties.

Design of Crosslinking Agents

The allyl group in this compound is a key feature that allows it to function as an effective crosslinking agent. Crosslinking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. The double bond in the allyl group can react with other polymer chains, particularly those containing corresponding reactive sites, to form these crucial linkages.

This compound can be incorporated into a polymer backbone and then activated to form crosslinks through various mechanisms, such as thermal or photochemical initiation. For example, it could be copolymerized with other monomers, and the resulting polymer could then be cured by inducing the reaction of the pendant allyl groups. This approach is valuable in the production of thermosetting resins, elastomers, and hydrogels.

Precursor for Advanced Functional Materials

The molecular architecture of this compound, characterized by a rigid aromatic core and reactive peripheral groups, makes it an excellent precursor for the synthesis of a variety of advanced functional materials.

Liquid Crystalline Systems

Benzoic acid derivatives are well-known for their ability to form liquid crystals, phases of matter that have properties between those of conventional liquids and solid crystals. The formation of liquid crystals is highly dependent on molecular shape and intermolecular interactions, such as hydrogen bonding. The elongated, rigid structure of molecules like this compound is conducive to the formation of mesophases.

The carboxylic acid group can participate in strong hydrogen bonding, leading to the formation of dimeric structures that exhibit liquid crystalline behavior. The allyloxy tail and the methyl groups can influence the packing of the molecules and, consequently, the temperature range and type of the liquid crystalline phase (e.g., nematic, smectic). While specific studies on the liquid crystalline properties of this exact compound are limited, research on analogous 4-alkoxybenzoic acids demonstrates a clear trend of liquid crystal formation, suggesting similar potential for this compound.

Optical Materials

Furthermore, the allyl group provides a route to create highly crosslinked polymer networks. Such networks are often characterized by excellent optical transparency and stability, which are critical for optical applications. The specific arrangement of the methyl and allyloxy groups on the benzene (B151609) ring can also influence the material's birefringence and other optical characteristics.

Intermediate in the Synthesis of Complex Organic Architectures

Beyond its direct use in materials, this compound serves as a versatile intermediate in multi-step organic synthesis. The three distinct functional regions of the molecule—the carboxylic acid, the allyl ether, and the aromatic ring—can be selectively modified to build more complex molecular structures.

The carboxylic acid can be converted into a wide array of other functional groups, such as esters, amides, or acid chlorides, providing a handle for attaching the molecule to other substrates or for building larger supramolecular assemblies. The allyl group can undergo a variety of reactions, including epoxidation, dihydroxylation, and cleavage, to introduce new functionalities. The aromatic ring itself can be subject to electrophilic substitution reactions, although the existing substituents will direct the position of any new groups. This chemical versatility makes it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Applications |

| This compound | C12H14O3 | 206.24 | Carboxylic Acid, Allyl Ether, Aromatic Ring | Specialty Polymers, Crosslinking Agents, Liquid Crystals, Optical Materials |

| 4-(Allyloxy)benzoic acid | C10H10O3 | 178.18 | Carboxylic Acid, Allyl Ether, Aromatic Ring | Liquid Crystals, Polymer Synthesis |

| 3,5-Dimethylbenzoic acid | C9H10O2 | 150.17 | Carboxylic Acid, Aromatic Ring | Organic Synthesis Intermediate |

| 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | 166.17 | Carboxylic Acid, Phenol (B47542), Aromatic Ring | Precursor for Synthesis |

Design of Supramolecular Assemblies and Frameworks

The architecture of this compound offers several features that could be exploited in the construction of supramolecular structures. The carboxylic acid group is a primary site for forming strong, directional hydrogen bonds, leading to dimers or extended chains. The presence of the allyl group introduces a reactive site that could be used for post-assembly modification or polymerization, potentially cross-linking the supramolecular structure into a more robust framework.

Table 1: Potential Supramolecular Interactions and Functions

| Functional Group | Potential Interaction | Resulting Supramolecular Structure |

| Carboxylic Acid | Hydrogen Bonding (O-H···O) | Dimers, Catemers, Helices |

| Aromatic Ring | π-π Stacking | Lamellar or Columnar Arrays |

| Allyl Group | van der Waals forces | Close packing, modulation of intermolecular distances |

| Methyl Groups | Steric Influence | Control of molecular packing and framework porosity |

The interplay between these interactions could theoretically be tuned to create complex, multi-dimensional architectures. For instance, the hydrogen-bonded carboxylic acid network could form a primary structure, which is then organized at a higher level by π-π stacking of the aromatic rings. The dimethyl substitution pattern would influence the geometry of these stacks, preventing a perfectly co-facial arrangement and potentially leading to slipped-stack or herringbone motifs.

Development of Catalytic Species and Ligands

In the realm of catalysis, this compound could serve as a versatile ligand for metal-based catalysts. The carboxylic acid can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. The allyl ether functionality offers a secondary coordination site or a point of attachment for catalyst immobilization.

Table 2: Potential Roles in Catalysis

| Feature | Role in Catalysis | Potential Application |

| Carboxylate Group | Anionic ligand for metal centers | Homogeneous catalysis, metal-organic frameworks (MOFs) |

| Allyl Group | Olefinic coordination, tethering site | Asymmetric catalysis, recyclable catalysts |

| Dimethyl Groups | Steric bulk to influence selectivity | Enantioselective or regioselective reactions |

The steric hindrance provided by the two methyl groups adjacent to the coordinating carboxylate could create a specific ligand bite angle and a defined coordination pocket around the metal center. This could be advantageous in stereoselective catalysis, where controlling the spatial arrangement of substrates is key. Furthermore, the allyl group could be used to anchor the entire ligand-metal complex to a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

While these applications are plausible based on fundamental chemical principles, further experimental investigation is required to synthesize and characterize supramolecular assemblies and catalytic systems derived from this compound and to evaluate their performance.

Future Research Directions and Emerging Opportunities for 4 Allyloxy 3,5 Dimethylbenzoic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable methods for synthesizing 4-(allyloxy)-3,5-dimethylbenzoic acid is a primary area of future research. While classical synthetic routes provide a foundation, emerging methodologies offer the potential for improved yield, reduced environmental impact, and greater structural diversity.

One promising approach involves the direct oxidation of 4-(allyloxy)-3,5-dimethylbenzaldehyde. This reaction could be achieved using a variety of modern oxidizing agents, offering a straightforward conversion to the desired carboxylic acid. The exploration of green oxidizing agents and catalytic systems for this transformation is a key area of interest.

Another viable pathway is the allylation of 4-hydroxy-3,5-dimethylbenzoic acid. Research in this area could focus on developing highly selective and efficient catalysts for the etherification reaction, minimizing the formation of byproducts and simplifying purification processes. Phase-transfer catalysis and the use of novel solvent systems could offer significant advantages.

Further research into one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, could also streamline the production of this compound and its derivatives.

| Potential Synthetic Pathway | Key Research Focus | Potential Advantages |

| Oxidation of 4-(allyloxy)-3,5-dimethylbenzaldehyde | Development of green and selective oxidizing agents and catalysts. | High yield, atom economy. |

| Allylation of 4-hydroxy-3,5-dimethylbenzoic acid | Exploration of novel catalysts and reaction conditions. | Readily available starting materials, potential for high selectivity. |

| One-pot synthesis | Design of multi-step reaction sequences in a single vessel. | Reduced waste, improved efficiency, and lower cost. |

Discovery of Unprecedented Reactivity and Derivatization Patterns

The unique combination of a carboxylic acid, an allyl ether, and a substituted aromatic ring in this compound opens up a vast landscape for exploring novel reactivity and creating a diverse library of derivatives.

The allyl group is particularly reactive and offers numerous possibilities for modification. Future research is expected to explore reactions such as:

Polymerization: The allyl group can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties.

Thiol-ene reactions: This efficient and selective click chemistry reaction can be used to attach a wide range of molecules to the allyl group, enabling the creation of functionalized materials and bioconjugates.

Epoxidation and Dihydroxylation: These reactions can introduce new functional groups, further expanding the chemical diversity of the derivatives.

The carboxylic acid group also provides a handle for a variety of transformations, including:

Esterification and Amidation: The formation of esters and amides can be used to modify the solubility, bioavailability, and other properties of the molecule.

Conversion to other functional groups: The carboxylic acid can be converted to a variety of other functional groups, such as alcohols, aldehydes, and nitriles, providing access to a wider range of chemical space.

| Functional Group | Potential Reaction Type | Potential Outcome/Application |

| Allyl Group | Polymerization | Creation of novel polymers with unique properties. |

| Thiol-ene "Click" Chemistry | Functionalization with biomolecules, surface modification. | |

| Epoxidation/Dihydroxylation | Introduction of new reactive sites for further derivatization. | |

| Carboxylic Acid | Esterification/Amidation | Synthesis of prodrugs, modification of physical properties. |

| Reduction to Alcohol | Access to new building blocks for organic synthesis. |

Integration into Next-Generation Materials and Nanomaterials

The versatile chemical structure of this compound makes it an attractive building block for the development of next-generation materials and nanomaterials. The presence of both a polymerizable group (allyl) and a functional handle (carboxylic acid) allows for its incorporation into a wide range of material architectures.

Future research will likely focus on the use of this compound in the development of:

Functional Polymers: By polymerizing the allyl group, new polymers with tailored properties such as thermal stability, mechanical strength, and biocompatibility can be created. The benzoic acid moiety can be used to introduce further functionality into the polymer backbone.

Surface Modification: The carboxylic acid group can be used to anchor the molecule to the surface of various materials, including nanoparticles, metal oxides, and graphene. This can be used to modify the surface properties of these materials, for example, to improve their dispersibility or to introduce specific functionalities.

Drug Delivery Systems: The ability to functionalize the molecule through both the allyl and carboxylic acid groups makes it a promising candidate for the development of advanced drug delivery systems. The molecule could be incorporated into nanoparticles or hydrogels for the controlled release of therapeutic agents.

Cross-Disciplinary Research Synergies in Chemical Sciences

The unique properties of this compound position it at the intersection of several scientific disciplines, creating opportunities for synergistic research collaborations.

Medicinal Chemistry and Pharmacology: The potential for creating a diverse library of derivatives makes this compound a valuable scaffold for drug discovery programs. Its structural similarity to other biologically active benzoic acid derivatives suggests that it may have interesting pharmacological properties.

Materials Science and Engineering: The ability to incorporate this molecule into polymers and nanomaterials opens up a wide range of applications in materials science, from the development of new coatings and adhesives to the creation of advanced functional materials for electronics and energy storage.

Supramolecular Chemistry and Crystal Engineering: The presence of both hydrogen bond donors and acceptors in the molecule makes it an interesting target for studies in supramolecular chemistry and crystal engineering. By controlling the non-covalent interactions between molecules, it may be possible to create novel crystalline materials with interesting optical or electronic properties.

Catalysis: The carboxylic acid group can act as a catalytic site, and the molecule could be immobilized on a solid support to create a heterogeneous catalyst. The allyl group could also be used to tune the electronic properties of the catalyst.

The exploration of these cross-disciplinary synergies will be crucial for unlocking the full potential of this compound and driving innovation in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 4-(Allyloxy)-3,5-dimethylbenzoic acid, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethyl-4-hydroxybenzoic acid with allyl bromide or allyl chloride under basic conditions. A base catalyst (e.g., K₂CO₃ or NaH) is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. Reaction efficiency depends on:

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- LC-MS : High-resolution mass spectrometry validates molecular weight (MW: 220.24 g/mol) .

- Melting Point : Consistency with literature values (e.g., 168–171°C for related methylbenzoates) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Substituent Effects : Compare analogs (e.g., 3,5-dichloro vs. dimethyl derivatives) to isolate electronic/steric influences .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic Stability : Evaluate degradation pathways using microbial models (e.g., Rhodococcus spp.) to identify bioactive metabolites .

Q. How does the substitution pattern (allyloxy and dimethyl groups) influence reactivity in further derivatization?

- Methodological Answer :

- Allyloxy Group : Enables click chemistry (e.g., thiol-ene reactions) or oxidation to carboxylic acid derivatives .

- Dimethyl Groups : Electron-donating methyl groups enhance aromatic ring stability but may hinder electrophilic substitution at the 3,5-positions. Computational modeling (DFT) predicts regioselectivity .

Table 1 : Reactivity Comparison of Substituted Benzoates

| Substituent | Electrophilic Reactivity | Oxidative Stability |

|---|---|---|

| 3,5-Dimethyl | Low (steric hindrance) | High |

| 3,5-Dichloro | High | Moderate |

| 3,5-Diethyl | Moderate | High |

| Data inferred from |

Q. What in silico methods predict interactions of this compound with biological targets?

- Methodological Answer :

Q. How can researchers optimize synthetic yield under varying catalytic conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables:

- Catalyst Screening : Compare K₂CO₃, Cs₂CO₃, and DBU for base strength and solubility .

- Solvent Optimization : Test DMF vs. acetonitrile for reaction homogeneity .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time .

Figure 1 : Yield optimization flowchart (hypothetical data)

Allylation Reaction → Purification (TLC monitoring) → Yield Analysis (HPLC) → Recrystallization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.